2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile
Overview
Description
2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a bromine atom, a benzodioxin ring, and an acetonitrile group. This compound is often used as an intermediate in the synthesis of more complex molecules and has garnered interest for its potential biological and industrial applications .
Mechanism of Action
Target of Action
Compounds with similar structures, such as sulfonamides and benzodioxane derivatives, have been reported to exhibit a wide range of biological activities . They are known to interact with various targets including bacterial enzymes, HIV protease, carbonic anhydrase, and more .
Mode of Action
Based on the structure-activity relationship of similar compounds, it can be inferred that the compound might interact with its targets through the formation of hydrogen bonds or hydrophobic interactions .
Biochemical Pathways
Similar compounds have been reported to inhibit bacterial biofilm formation, suggesting that they may interfere with bacterial communication and adhesion pathways .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed in the body, metabolized by liver enzymes, and excreted via the kidneys .
Result of Action
Similar compounds have been reported to exhibit antibacterial activity, suggesting that they may inhibit bacterial growth or kill bacteria .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
Biochemical Analysis
Biochemical Properties
2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The interaction between this compound and these enzymes involves binding to the active site, leading to enzyme inhibition and subsequent disruption of bacterial metabolic processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it inhibits biofilm formation and exhibits mild cytotoxicity, making it a potential candidate for antibacterial therapy . Additionally, this compound affects the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to enzyme inhibition. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in various cellular processes, including metabolism and cell signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of bacterial growth and biofilm formation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits antibacterial activity without significant toxicity. At higher doses, it may cause adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage is required to achieve the desired antibacterial activity without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. This compound affects metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic pathways . These interactions result in alterations in the overall metabolic profile of the cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within cells influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. The localization of this compound within subcellular compartments influences its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile typically involves the bromination of 2,3-dihydro-1,4-benzodioxin followed by the introduction of an acetonitrile group. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin with bromine in the presence of a suitable solvent to yield 8-bromo-2,3-dihydro-1,4-benzodioxin. This intermediate is then reacted with acetonitrile under specific conditions to produce the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile
- 2-(8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile
- 2-(8-Iodo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile
Uniqueness
2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile is unique due to the presence of the bromine atom, which imparts specific reactivity and biological properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-8-5-7(1-2-12)6-9-10(8)14-4-3-13-9/h5-6H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWOWSKYNMHXST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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